Carpronium

Descripción general

Descripción

El cloruro de carpronium es un compuesto de amonio cuaternario con la fórmula química C8H18ClNO2. Se conoce principalmente por su uso como estimulante del crecimiento del cabello y vasodilatador. El cloruro de this compound se utiliza comúnmente en el tratamiento de la alopecia y otras afecciones de pérdida de cabello debido a su capacidad para mejorar la circulación sanguínea en el cuero cabelludo .

Métodos De Preparación

El cloruro de carpronium se puede sintetizar mediante un proceso de varios pasos que comienza con la γ-butirolactona. La ruta sintética implica los siguientes pasos :

Apertura de anillo de γ-butirolactona: Este paso produce cloruro de 4-clorobutírilo.

Esterificación: El cloruro de 4-clorobutírilo se esterifica luego para formar el éster correspondiente.

Cuaternización: El paso final implica la cuaternización usando trimetilamina para producir cloruro de this compound.

Los métodos de producción industrial suelen emplear resina de aniones alcalinos y yoduro de potasio como catalizadores para lograr altos rendimientos de cloruro de this compound y su análogo de éster etílico .

Análisis De Reacciones Químicas

El cloruro de carpronium experimenta varias reacciones químicas, que incluyen:

Oxidación: El cloruro de this compound se puede oxidar en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran cloruro de this compound son menos comunes.

Sustitución: El cloruro de this compound puede sufrir reacciones de sustitución nucleofílica, donde el ion cloruro es reemplazado por otros nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, y los principales productos formados dependen de las condiciones de reacción específicas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Carpronium chloride exhibits several pharmacological effects, including:

- Vasodilation : It promotes the dilation of blood vessels, enhancing local blood flow.

- Hair Growth Stimulation : It is utilized in treatments for alopecia and vitiligo by improving scalp microcirculation.

Hair Restoration

This compound chloride is a key ingredient in various topical formulations aimed at promoting hair growth. One notable product is FUROZIN , which contains a 5% concentration of this compound chloride. It has shown efficacy in treating conditions such as:

- Alopecia : Enhances hair regrowth by improving blood flow to hair follicles.

- Seborrhea Sicca : Assists in managing this scalp condition.

- Vitiligo : Aids in repigmentation processes through improved local circulation .

Data Table: Efficacy of this compound Chloride in Hair Restoration

| Condition | Formulation | Concentration | Efficacy Observed |

|---|---|---|---|

| Alopecia | FUROZIN Solution | 5% | Significant regrowth |

| Seborrhea Sicca | Topical Cream | Varies | Symptomatic relief |

| Vitiligo | Topical Application | Varies | Improved pigmentation |

Enhancement of Other Treatments

Research indicates that this compound chloride can enhance the efficacy of other hair growth agents, such as minoxidil. A study found that combining this compound with minoxidil significantly increased drug absorption into hair follicles compared to minoxidil alone .

Case Study: Minoxidil and this compound Combination Therapy

In a controlled study, mice treated with a combination of minoxidil nanoparticles and pre-treatment with this compound showed higher levels of minoxidil in hair follicles compared to controls, suggesting enhanced therapeutic efficiency without increased side effects .

Safety and Adverse Effects

While this compound chloride is generally well-tolerated, there are documented cases of adverse effects, particularly when ingested accidentally. A case report highlighted a cholinergic crisis following the ingestion of a topical solution containing this compound chloride, emphasizing the need for caution in its use . Symptoms included excessive salivation, sweating, and altered consciousness.

Mecanismo De Acción

El cloruro de carpronium ejerce sus efectos principalmente a través de la vasodilatación. Lo logra dilatando los músculos lisos vasculares, mejorando así la circulación sanguínea en el cuero cabelludo. Este flujo sanguíneo mejorado estimula los folículos pilosos y promueve el crecimiento del cabello . Los objetivos moleculares y las vías implicadas incluyen los receptores colinérgicos muscarínicos, que el cloruro de this compound activa para inducir la vasodilatación .

Comparación Con Compuestos Similares

El cloruro de carpronium es único debido a su acción dual como estimulante del crecimiento del cabello y vasodilatador. Compuestos similares incluyen :

Minoxidil: Otro estimulante del crecimiento del cabello conocido, pero funciona principalmente prolongando la fase anágena del crecimiento del cabello.

Finasterida: Se usa para tratar la calvicie de patrón masculino, funciona inhibiendo la conversión de testosterona a dihidrotestosterona (DHT).

Dutasterida: Similar a la finasterida, inhibe la conversión de testosterona a DHT, pero es más potente.

El cloruro de this compound destaca por su mecanismo de acción específico que implica la vasodilatación y su eficacia para mejorar la circulación sanguínea en el cuero cabelludo.

Actividad Biológica

Carpronium chloride, a compound primarily recognized for its application in hair growth treatments, exhibits a range of biological activities that warrant thorough exploration. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound Chloride

This compound chloride is a small molecule drug with the chemical formula and a CAS registry number of 13254-33-6. Initially developed for treating alopecia, it is also utilized in managing seborrhea sicca and vitiligo vulgaris. The compound functions as a vasodilator and has been shown to enhance blood flow in microvascular systems, which is critical for its efficacy in promoting hair growth.

The primary mechanism through which this compound chloride exerts its effects involves vasodilation of vascular smooth muscle. This action increases microcirculation, particularly in the scalp, facilitating nutrient delivery to hair follicles. Additionally, this compound's cholinergic properties contribute to its pharmacological profile by mimicking acetylcholine activity, which can further enhance local blood flow and stimulate hair growth processes.

Vasodilatory Effects

In vivo studies have demonstrated that topical application of this compound chloride leads to significant vasodilation in rat mesenteric arterioles without affecting systemic blood pressure. This localized increase in blood flow is crucial for its therapeutic applications in hair regrowth treatments .

Table 1: Effects of this compound Chloride on Microvascular Blood Flow

| Study | Model | Application Method | Observed Effect |

|---|---|---|---|

| Rats | Topical | Increased arteriolar diameter and blood flow | |

| Rats | Intravital videomicroscopy | No change in systemic blood pressure; enhanced microcirculation |

Hair Growth Stimulation

This compound chloride has been shown to enhance the effects of other hair growth agents like minoxidil. Studies indicate that when combined with minoxidil, this compound allows for a reduction in the amount of minoxidil needed while still achieving superior hair growth results .

Table 2: Comparative Efficacy of this compound with Minoxidil

| Treatment Combination | Hair Growth Efficacy |

|---|---|

| Minoxidil alone | Moderate |

| Minoxidil + this compound | Enhanced |

Clinical Case Studies

-

Cholinergic Crisis Case Report :

A notable case involved an 81-year-old woman who experienced a cholinergic crisis after ingesting a topical this compound solution. Symptoms included hypotension and altered consciousness, highlighting the importance of understanding the safety profile associated with this compound . -

Hair Growth Efficacy Trials :

Clinical trials have assessed the efficacy of this compound chloride in various formulations for alopecia treatment. Results indicated significant improvements in hair density and thickness when used over several months compared to placebo controls .

Safety Profile and Adverse Effects

While this compound chloride is generally well-tolerated, some adverse effects have been reported, including headaches and dermatitis contact reactions. A study involving 36 subjects noted that 58% experienced at least one adverse event, but no serious complications were documented .

Propiedades

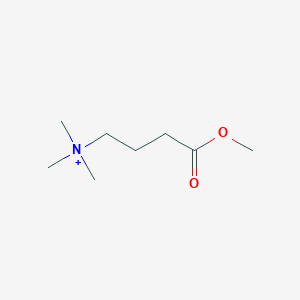

IUPAC Name |

(4-methoxy-4-oxobutyl)-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSLKIBWQSTAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13254-33-6 (chloride), 19075-28-6 (iodide), 13254-33-6 (chloride salt/solvate) | |

| Record name | Carpronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048236 | |

| Record name | Carpronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14075-13-9 | |

| Record name | Carpronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARPRONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6UK728GLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.